molecular formula C15H19NO4 B5489493 1-(4-isobutoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

1-(4-isobutoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B5489493
M. Wt: 277.31 g/mol
InChI Key: VCFCBQYVWSKWEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of a new class of thiazolyl α-aminophosphonate derivatives was achieved by one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .


Molecular Structure Analysis

The molecular structure of related compounds like “(4-Isobutoxyphenyl)boronic acid” and “Febuxostat” have been analyzed . The structure of Febuxostat is C16H16N2O3S .


Chemical Reactions Analysis

Chemical reaction prediction, involving forward synthesis and retrosynthesis prediction, is a fundamental problem in organic synthesis . A popular computational paradigm formulates synthesis prediction as a sequence-to-sequence translation problem, where the typical SMILES is adopted for molecule representations .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, a cocrystal and two salts of Febuxostat with pyridine nitrogen coformers were designed to improve the solubility of Febuxostat .

Mechanism of Action

Febuxostat, a xanthine oxidase inhibitor, achieves its therapeutic effect by decreasing serum uric acid . It is used for the management of chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol .

Future Directions

The future directions in the study of these compounds could involve the design of new cocrystal or salt forms of Febuxostat to modulate its solubility and dissolution rate . Additionally, the development of computational models for efficient synthesis prediction could be a promising direction .

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)9-20-13-5-3-12(4-6-13)16-8-11(15(18)19)7-14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCBQYVWSKWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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